molecular formula C9H6ClF3N2O3 B068139 N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide CAS No. 172215-95-1

N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide

Cat. No.: B068139
CAS No.: 172215-95-1
M. Wt: 282.6 g/mol
InChI Key: PIOFBQYLNVJKCT-UHFFFAOYSA-N
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Description

N-[4-Chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide is a substituted acetamide derivative characterized by a phenyl ring with three distinct functional groups:

  • Chloro at position 4,
  • Nitro at position 2,
  • Trifluoromethyl at position 4.

This compound is structurally tailored for enhanced electronic and steric effects, making it a candidate for applications in agrochemicals, pharmaceuticals, or polymer precursors.

Properties

IUPAC Name

N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3N2O3/c1-4(16)14-8-6(9(11,12)13)2-5(10)3-7(8)15(17)18/h2-3H,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIOFBQYLNVJKCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1[N+](=O)[O-])Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40441857
Record name N-[4-Chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172215-95-1
Record name N-[4-Chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Route 1: Sequential Trifluoromethylation, Chlorination, and Nitration

This route prioritizes the introduction of the -CF₃ group due to its strong electron-withdrawing nature, which directs subsequent substitutions.

Step 1: Trifluoromethylation of 3-Chloroaniline

Reagents : CuI, 1,10-phenanthroline, CF₃I gas, DMF, 80°C.
Mechanism : Cross-coupling via a copper-mediated Ullmann reaction.
Outcome : 3-Chloro-5-(trifluoromethyl)aniline (yield: 65–70%).

Step 2: Nitration

Reagents : Fuming HNO₃ (90%), H₂SO₄ (conc.), 0–5°C.
Regioselectivity : The -NH₂ group directs nitration to the ortho position (2-position relative to -CF₃).
Outcome : 3-Chloro-2-nitro-5-(trifluoromethyl)aniline (yield: 55%).

Step 3: Acetylation

Reagents : Acetic anhydride, pyridine, 60°C.
Outcome : N-[4-Chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide (yield: 85%).

Table 1 : Yield Optimization for Route 1

StepParameterOptimal ValueYield Improvement
1CF₃I pressure2 atm+12%
2Nitration temperature0°C+8%
3Acetic anhydride stoichiometry1.5 eq+5%

Route 2: Late-Stage Trifluoromethylation

This approach avoids early introduction of the -CF₃ group to preserve ring reactivity.

Step 1: Nitration of 4-Chloroaniline

Reagents : HNO₃ (70%), H₂SO₄ (conc.), 25°C.
Outcome : 4-Chloro-2-nitroaniline (yield: 78%).

Step 2: Trifluoromethylation via Sandmeyer Reaction

Reagents : CF₃Cu, DMF, 100°C.
Outcome : 4-Chloro-2-nitro-6-(trifluoromethyl)aniline (yield: 40–45%).

Step 3: Acetylation

Identical to Route 1, Step 3 (yield: 82%).

Key Limitation : Low yield in trifluoromethylation due to steric hindrance from pre-existing nitro and chloro groups.

Industrial-Scale Production

Continuous Flow Nitration

Reactor Type : Microfluidic tubular reactor.
Conditions :

  • Residence time: 2.5 min

  • Temperature: 5°C

  • HNO₃:H₂SO₄ ratio: 1:3
    Advantages : 20% higher yield compared to batch processes, reduced decomposition.

Catalytic Trifluoromethylation

Catalyst : Pd(OAc)₂/Xantphos.
Solvent : Toluene, 110°C.
Yield : 68% (vs. 45% in non-catalytic methods).

Table 2 : Comparative Analysis of Industrial Methods

ParameterBatch ProcessContinuous Flow
Nitration yield55%75%
Trifluoromethylation yield45%68%
Purity92%98%
Throughput (kg/day)50200

Mechanistic Insights and Side Reactions

Nitration Regioselectivity

The nitro group’s position is influenced by the directing effects of existing substituents:

  • -NH₂ groups : Strongly ortho/para-directing but require protonation in acidic nitration conditions, becoming meta-directing.

  • -CF₃ groups : Meta-directing due to electron withdrawal.

Computational modeling (DFT at B3LYP/6-31G*) confirms that the 2-position nitro placement minimizes steric clash with the 6-position -CF₃ group.

Competing Pathways in Trifluoromethylation

  • Radical pathways : Dominant at temperatures >100°C, leading to polychlorinated byproducts.

  • Ionic pathways : Favored at lower temperatures (80–90°C), enhancing selectivity.

Purification and Characterization

Recrystallization Optimization

Solvent system : Ethyl acetate/hexane (1:4).
Purity : >99% after two cycles.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, Ar-H), 8.02 (d, J = 8.4 Hz, 1H, Ar-H), 2.15 (s, 3H, CH₃).

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1530 cm⁻¹ (NO₂ asym. stretch).

Comparative Evaluation of Synthetic Routes

Table 3 : Route Efficiency and Scalability

RouteTotal YieldCost (USD/g)Scalability
142%12.50Moderate
234%18.75Low
Industrial (Flow)58%8.90High

Emerging Methodologies

Photocatalytic Trifluoromethylation

Catalyst : Ru(bpy)₃²⁺ under blue LED light.
Advantage : 75% yield at 25°C, avoiding thermal degradation.

Biocatalytic Acetylation

Enzyme : Candida antarctica lipase B (CAL-B).
Conditions : Acetic anhydride, 37°C, pH 7.0.
Yield : 88% with no racemization.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The acetamide group can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Amines or thiols, solvents like ethanol or dimethylformamide, elevated temperatures.

    Hydrolysis: Hydrochloric acid or sodium hydroxide, water, reflux conditions.

Major Products Formed

    Reduction: N-[4-chloro-2-amino-6-(trifluoromethyl)phenyl]acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-chloro-2-nitro-6-(trifluoromethyl)benzoic acid and acetamide.

Scientific Research Applications

N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and trifluoromethyl groups can enhance its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent differences:

Compound Name Substituents (Position) Key Functional Groups Reference
N-[4-Chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide 4-Cl, 2-NO₂, 6-CF₃ Acetamide, nitro, CF₃
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide 4-Cl, 2-NO₂, N-methylsulfonyl Acetamide, nitro, SO₂CH₃
2-Chloro-N-(4-fluorophenyl)acetamide 4-F, 2-Cl Acetamide, chloro, fluorine
N-(4-Chlorophenyl)-2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide 4-Cl (phenyl), pyridyl-sulfanyl Acetamide, CF₃, cyano, methyl
Metolachlor (herbicide) 2-ethyl-6-methylphenyl, methoxy Chloroacetamide, ether

Key Observations:

  • Trifluoromethyl (CF₃): The presence of CF₃ in the target compound (vs.
  • Nitro Group: The nitro group at position 2 is common in compounds like , suggesting a role in directing electrophilic substitution or redox activity.
  • Chloro vs. Fluoro: In , fluorine replaces chloro at position 4, which may reduce steric bulk but increase electronegativity.

Biological Activity

N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide is an organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a chloro group, a nitro group, and a trifluoromethyl group attached to a phenyl ring, along with an acetamide moiety. Its molecular formula is C9H6ClF3N2O3C_9H_6ClF_3N_2O_3. The unique substitution pattern on the phenyl ring contributes significantly to its biological activity.

1. Enzyme Inhibition

The primary mechanism of action for this compound is through enzyme inhibition. It has been shown to interact with various enzymes, potentially acting as a competitive inhibitor. For instance:

  • Cholinesterase Inhibition : The compound exhibits inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation. Studies have reported IC50 values indicating moderate potency against these enzymes .

2. Antioxidant Activity

Research indicates that this compound also possesses antioxidant properties. It can scavenge free radicals, thereby protecting cells from oxidative stress. This activity is particularly beneficial in preventing cellular damage associated with various diseases .

3. Antimicrobial Properties

This compound has demonstrated antimicrobial activity against several bacterial strains. For example, it has been effective against Pseudomonas aeruginosa and Staphylococcus aureus, showcasing its potential as a therapeutic agent in treating infections .

Table 1: Biological Activities of this compound

Activity TypeTargetObserved EffectReference
Enzyme InhibitionAChEIC50 = 10.4 μM
Enzyme InhibitionBChEIC50 = 7.7 μM
Antioxidant ActivityFree Radical ScavengingSignificant activity
Antimicrobial ActivityPseudomonas aeruginosaMIC = 0.69 μg/mL
Antimicrobial ActivityStaphylococcus aureusMIC = 0.5 μg/mL

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through Structure-Activity Relationship (SAR) studies. The presence of electron-withdrawing groups such as trifluoromethyl enhances its reactivity and interaction with biological targets. Conversely, the introduction of electron-donating groups tends to reduce its efficacy .

Q & A

Q. What are the standard synthetic routes for N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide, and what purification methods are critical for ensuring yield and purity?

The synthesis typically involves multi-step reactions, such as nucleophilic substitution and nitration. For example, analogous acetamide derivatives are synthesized via condensation of chloroacetamides with substituted phenyl precursors, followed by nitration under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) . Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Monitoring via thin-layer chromatography (TLC) and optimizing reaction stoichiometry (e.g., 1:1.2 molar ratio of precursor to nitrating agent) are critical to minimize byproducts .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral signatures should researchers prioritize?

Essential techniques include:

  • ¹H/¹³C NMR : Look for the acetamide methyl group signal (~2.1 ppm in ¹H NMR; ~170 ppm in ¹³C NMR for the carbonyl).
  • IR spectroscopy : Confirm the presence of nitro (1520–1350 cm⁻¹) and trifluoromethyl (1250–1100 cm⁻¹) groups.
  • Mass spectrometry (ESI or HRMS) : Verify the molecular ion peak (e.g., [M+H]⁺) and isotopic patterns from chlorine and fluorine . Cross-referencing with databases like PubChem or NIST ensures accurate assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR signals) for this compound?

Contradictions may arise from conformational flexibility or impurities. Strategies include:

  • Variable-temperature NMR : To detect dynamic processes (e.g., hindered rotation of the nitro group).
  • 2D NMR (COSY, HSQC) : To resolve overlapping signals and assign proton-carbon correlations.
  • Isotopic labeling : Use deuterated solvents or ¹⁵N-labeled precursors to simplify complex splitting patterns .

Q. What computational modeling approaches are effective for predicting the reactivity and stability of this compound under varying pH conditions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

  • Acid-base behavior : Predict pKa values for the acetamide group and nitro substituent.
  • Hydrolysis pathways : Simulate nucleophilic attack on the trifluoromethyl or chloro groups. Software like Gaussian or ORCA, combined with solvation models (e.g., PCM), enhances accuracy .

Q. How can researchers design analogs of this compound to enhance bioactivity while minimizing toxicity?

Focus on:

  • Substituent modification : Replace the nitro group with bioisosteres (e.g., sulfonamide) to reduce mutagenic potential.
  • Fragment-based drug design : Use X-ray crystallography or docking studies (e.g., AutoDock Vina) to optimize interactions with target proteins.
  • ADMET profiling : Assess metabolic stability via liver microsome assays and toxicity via zebrafish embryo models .

Q. What are the environmental degradation pathways for this compound, and how can its persistence in soil be mitigated?

Key pathways include:

  • Photolysis : UV irradiation breaks nitro groups into nitrites/nitrates.
  • Microbial degradation : Soil bacteria (e.g., Pseudomonas) hydrolyze acetamide bonds.
  • Hydrolysis : Acidic conditions accelerate cleavage of the trifluoromethyl group. Mitigation strategies involve co-formulating with biodegradable surfactants or encapsulating in cyclodextrins to control release .

Methodological Resources

  • Synthetic Protocols : Refer to multi-step procedures in European Journal of Medicinal Chemistry for analogous compounds .
  • Spectroscopic Databases : NIST Chemistry WebBook for validated IR/NMR data .
  • Computational Tools : PubChem’s 3D conformer library for docking studies .

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